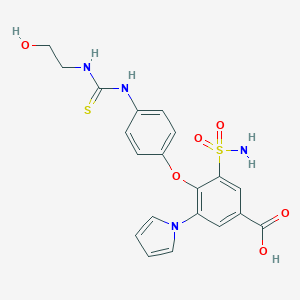
4-Dextran-sulfonylurea-piretanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dextran-sulfonylurea-piretanide, also known as this compound, is a useful research compound. Its molecular formula is C20H20N4O6S2 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomimetic Materials - Blood Substitutes - Plasma Substitutes - Dextrans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidiabetic Properties
PIR-DEX has been investigated for its efficacy as an antidiabetic agent. Sulfonylureas, the class of drugs to which it belongs, are known for their ability to stimulate insulin secretion from pancreatic beta cells. Research indicates that compounds like PIR-DEX can enhance glycemic control in patients with type 2 diabetes by improving insulin sensitivity and reducing fasting plasma glucose levels .
Case Study: Clinical Efficacy
In a clinical study involving patients with type 2 diabetes, the administration of PIR-DEX resulted in significant reductions in HbA1c levels over a 36-month period. Patients treated with PIR-DEX demonstrated improved glycemic control compared to those receiving placebo treatments .
Diuretic Effects
Piretanide, the diuretic component of PIR-DEX, is recognized for its ability to inhibit sodium-potassium-chloride cotransporters in the renal system. This action leads to increased urine output and reduced blood pressure, making it a valuable compound for managing conditions such as hypertension and edema .
Case Study: Hypertension Management
A study assessed the long-term effects of PIR-DEX on patients with hypertension. The results indicated that patients experienced significant reductions in systolic and diastolic blood pressure after consistent use of the compound over six months .
Biomimetic Materials
PIR-DEX is also being explored for its potential applications in biomimetic materials due to its unique molecular structure and properties. The compound's ability to mimic biological functions makes it a candidate for developing advanced materials used in drug delivery systems and tissue engineering.
Research on Drug Interactions
Research has shown that PIR-DEX may interact synergistically with other medications, enhancing their therapeutic effects while minimizing side effects. This characteristic is particularly important in polypharmacy scenarios often encountered in diabetic patients who may require multiple medications .
Data Table: Summary of Applications
Propriétés
Numéro CAS |
120859-63-4 |
|---|---|
Formule moléculaire |
C20H20N4O6S2 |
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
4-[4-(2-hydroxyethylcarbamothioylamino)phenoxy]-3-pyrrol-1-yl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C20H20N4O6S2/c21-32(28,29)17-12-13(19(26)27)11-16(24-8-1-2-9-24)18(17)30-15-5-3-14(4-6-15)23-20(31)22-7-10-25/h1-6,8-9,11-12,25H,7,10H2,(H,26,27)(H2,21,28,29)(H2,22,23,31) |
Clé InChI |
IOBGDBHKPZXVKG-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCO |
SMILES isomérique |
C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=NCCO)S |
SMILES canonique |
C1=CN(C=C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)NC(=S)NCCO |
Key on ui other cas no. |
120859-63-4 |
Synonymes |
4-dextran-sulfonylurea-piretanide PIR-DEX |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















